molecular formula C18H23N3OS B5726484 N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Cat. No.: B5726484
M. Wt: 329.5 g/mol
InChI Key: BCOHJMOFZQHAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a synthetic organic compound belonging to the class of thioacetamide derivatives. Its core structure, featuring a 4,6-dimethylpyrimidine moiety linked via a thioether bridge to an acetamide group, is recognized in medicinal chemistry research for its potential to interact with key biological targets. Compounds based on the 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide scaffold have been identified as potent and selective inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and oncogenesis . Research suggests these inhibitors can induce hyperacetylation of α-tubulin and demonstrate efficacy against human cancer cell lines, such as MCF-7 breast cancer cells, positioning them as promising candidates in oncology research . Furthermore, structurally related S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated for their central nervous system activity, showing significant anticonvulsant effects in preclinical models like pentylenetetrazole (PTZ)-induced seizures . These compounds are believed to interact with the GABAergic system, potentially through allosteric modulation of GABAA receptors or inhibition of the GABA-degrading enzyme GABA-AT . This combination of properties makes this compound a versatile tool for biochemical and pharmacological research, with particular relevance for investigating cancer therapeutics and neurological disorders. This product is intended for non-human research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-5-14-8-7-9-15(6-2)17(14)21-16(22)11-23-18-19-12(3)10-13(4)20-18/h7-10H,5-6,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOHJMOFZQHAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation or microbial cell walls.

Comparison with Similar Compounds

SIRT2 Inhibitors with the 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide Motif

The 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide scaffold is critical for binding to the hydrophobic "selectivity pocket" of SIRT2, a NAD+-dependent deacetylase implicated in cancer and neurodegenerative diseases (). Key comparisons include:

  • SirReal2 (Compound 34) : Shares the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide core but differs in the aromatic amine substituent. SirReal2 exhibits potent SIRT2 inhibition (IC₅₀ = 0.6 µM) and induces α-tubulin hyperacetylation in breast cancer cells. Its selectivity arises from intramolecular hydrogen bonding within the core motif .
  • N-Phenyl Derivatives () : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide analogs demonstrate dose-dependent α-tubulin acetylation and antiproliferative effects. The N-(2,6-diethylphenyl) group in the target compound may enhance lipophilicity and membrane permeability compared to simpler phenyl groups .

Table 1: SIRT2 Inhibitors with the 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide Core

Compound Aromatic Amine Substituent Key Biological Activity Reference
Target Compound 2,6-Diethylphenyl Inferred SIRT2 inhibition
SirReal2 Not specified IC₅₀ = 0.6 µM; anticancer activity
N-Phenyl Analog () Phenyl α-Tubulin acetylation; breast cancer

Structural Variants in Acetamide Derivatives

Compounds with modified aromatic amines or pyrimidine substituents highlight the impact of structural changes:

  • Phenoxy and Bromophenyl Analogs (): Compounds 24–27 feature phenoxy or bromophenyl groups. The 2,6-diethylphenyl group in the target compound may confer steric bulk, influencing target binding .
  • Dichlorophenyl Derivative () : 2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (mp 230°C) shows stability and distinct NMR profiles. Chlorine atoms may enhance electrophilic interactions compared to diethyl groups .

Table 2: Structural Analogs of Acetamide Derivatives

Compound ID (Evidence) Aromatic Amine Substituent Pyrimidine Substituents Key Property Reference
Target Compound 2,6-Diethylphenyl 4,6-Dimethyl High lipophilicity -
24 () 4-Phenoxyphenyl 5-Methyl-triazinoindole Purity 95%
26 () 4-Bromophenyl 5-Methyl-triazinoindole Purity 95%
Compound 2,3-Dichlorophenyl 4-Methyl-6-oxo mp 230°C

Functional Comparison with Pesticide Acetamides

Despite structural similarities, some acetamides are herbicides, underscoring substituent-driven functional divergence:

  • Alachlor () : N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide is a herbicide. The methoxymethyl group and chloro substituent differentiate it from the target compound, which lacks these moieties .
  • Pretilachlor () : Features a 2-propoxyethyl group, highlighting how alkoxy chains confer herbicidal activity. The target compound’s pyrimidine-thioether linkage likely redirects its bioactivity toward enzymatic inhibition .

Table 3: Pesticide Acetamides vs. Target Compound

Compound Substituents Application Key Structural Difference Reference
Target Compound 2,6-Diethylphenyl; pyrimidine Therapeutic (inferred) Pyrimidine-thioether core -
Alachlor 2,6-Diethylphenyl; methoxymethyl Herbicide Methoxymethyl and chloro groups
Pretilachlor 2,6-Diethylphenyl; propoxyethyl Herbicide Propoxyethyl substituent

Biological Activity

N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (CAS No. 332922-26-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H20N2S
  • Molecular Weight : 264.39 g/mol
  • CAS Number : 332922-26-6

The compound features a diethylphenyl group attached to a thioacetamide moiety that incorporates a 4,6-dimethylpyrimidine unit. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrimidine and thioacetamide have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that compounds with a pyrimidine-thioacetamide structure could inhibit cell proliferation in HeLa and MCF-7 cell lines, with IC50 values indicating effective cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AHeLa1.67
Compound BMCF-74.87
This compoundTBDTBD

While specific IC50 values for this compound have not been published yet, its structural similarities suggest potential for significant antitumor activity.

The mechanism by which this compound may exert its effects could involve the inhibition of key enzymes involved in cancer cell proliferation. For example:

  • EGFR Inhibition : Similar compounds have shown inhibition of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and metastasis.
  • DHFR Inhibition : Dihydrofolate reductase (DHFR) is another target; inhibition can disrupt nucleotide synthesis essential for DNA replication in cancer cells.

Case Studies

A recent study focused on a series of thiazole and pyrimidine derivatives demonstrated promising results in vivo:

  • Study Design : A solid tumor model was used to evaluate the efficacy of various compounds.
  • Findings : Significant decreases in tumor volume were observed with certain derivatives (e.g., Compound 20), which also showed favorable safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,6-diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves:

  • Step 1 : Alkylation of 4,6-dimethylpyrimidin-2-thiol with 2-chloro-N-(2,6-diethylphenyl)acetamide under reflux in ethanol or acetone .
  • Step 2 : Optimization via microwave-assisted synthesis or solvent-free methods to improve yield (commonly 70–85%) and reduce impurities .
  • Critical parameters include temperature (70–90°C), solvent polarity, and stoichiometric ratios (1:1.2 thiol-to-chloroacetamide) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments (e.g., δ 2.19–2.33 ppm for methyl groups, δ 7.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~344–376 [M+H]⁺) and fragmentation patterns validate the molecular formula .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between acetamide NH and pyrimidine N) .

Q. What structural features influence its reactivity and stability?

  • Key Features :

  • Thioether linkage : Prone to oxidation; stability tests under varying pH (4–9) and temperature (25–60°C) are recommended .
  • Diethylphenyl group : Enhances lipophilicity (logP ~3.5), impacting solubility in aqueous buffers .
  • Pyrimidine moiety : Participates in π-π stacking and hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. methoxy groups on the phenyl ring) using in vitro enzyme inhibition assays .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with IC₅₀ values .
  • Crystallographic Analysis : Resolve binding modes of derivatives with target proteins (e.g., SIRT2) to explain potency variations .

Q. What strategies are effective for enhancing target selectivity in enzyme inhibition studies?

  • Methodology :

  • Selective Pocket Exploitation : Modify the 4,6-dimethylpyrimidine group to occupy hydrophobic pockets in enzymes like SIRT2, as shown in SirReal2 analogs .
  • PROTAC Design : Conjugate the thioacetamide motif with E3 ligase ligands (e.g., thalidomide) to degrade targets selectively .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and entropy-driven interactions to guide structural optimization .

Q. How should researchers design experiments to validate the compound’s mechanism of action in cellular models?

  • Methodology :

  • Gene Knockdown/Overexpression : Use siRNA or CRISPR to silence putative targets (e.g., SIRT2) and assess rescue effects on compound efficacy .
  • Metabolic Profiling : LC-MS/MS-based metabolomics to track changes in NAD⁺ levels or acetylated substrates post-treatment .
  • Fluorescence Polarization : Monitor real-time binding to fluorescently labeled enzyme domains (e.g., SIRT2 catalytic core) .

Q. What computational approaches predict pharmacokinetic properties of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model membrane permeability using bilayer systems (e.g., POPC lipids) and calculate free-energy barriers .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F >50), CYP450 inhibition risks, and plasma protein binding (>90%) .
  • QSAR Modeling : Train models on analogs to predict clearance rates and volume of distribution (Vd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.